4-Amino-1,2-thiazinan-3-one 1,1-dioxide 2,2,2-trifluoroacetate
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Overview
Description
4-Amino-1,2-thiazinan-3-one 1,1-dioxide 2,2,2-trifluoroacetate is a heterocyclic compound with a unique structure that includes a sulfur atom within a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,2-thiazinan-3-one 1,1-dioxide 2,2,2-trifluoroacetate typically involves the reaction of N,N’-disubstituted thioureas with acryloyl chloride. This reaction is promoted by an electrogenerated base, such as acetonitrile, which facilitates the formation of the desired heterocyclic structure . The reaction conditions usually include maintaining a controlled temperature and using a solvent like dimethyl sulfoxide or dimethylformamide to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale electrochemical synthesis. This method is advantageous due to its efficiency and the ability to control reaction parameters precisely. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1,2-thiazinan-3-one 1,1-dioxide 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-1,2-thiazinan-3-one 1,1-dioxide 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic effects, including its use as an anti-inflammatory and anticancer agent.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Amino-1,2-thiazinan-3-one 1,1-dioxide 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. For example, it has been shown to bind to G-protein coupled cannabinoid receptors and human 11 beta-hydroxysteroid dehydrogenase type 1 . These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Imino-1,3-thiazinan-4-one: Similar in structure but lacks the trifluoroacetate group.
2-Amino-1,3,4-thiadiazole: Contains a different ring structure and functional groups.
1,3-Oxazine-2,4-diones: Similar heterocyclic compounds with oxygen instead of sulfur.
Uniqueness
4-Amino-1,2-thiazinan-3-one 1,1-dioxide 2,2,2-trifluoroacetate is unique due to its trifluoroacetate group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.
Properties
IUPAC Name |
4-amino-1,1-dioxothiazinan-3-one;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3S.C2HF3O2/c5-3-1-2-10(8,9)6-4(3)7;3-2(4,5)1(6)7/h3H,1-2,5H2,(H,6,7);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXKZUYPDVKMQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)NC(=O)C1N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2171703-41-4 |
Source
|
Record name | 4-amino-1,2-thiazinane-1,1,3-trione trifluoroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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